molecular formula C13H20N6O4 B12398440 (2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol

(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol

Cat. No.: B12398440
M. Wt: 324.34 g/mol
InChI Key: OXGQUZBFHLBMGI-HRLNAYTHSA-N
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Description

(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol is a complex organic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry due to their ability to interfere with nucleic acid synthesis, making them valuable in antiviral and anticancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol typically involves multiple steps, including the formation of the purine base and the subsequent attachment of the sugar moiety. Common synthetic routes may include:

    Formation of the Purine Base: This step involves the synthesis of the purine ring system, often starting from simpler precursors like formamide and glycine.

    Attachment of the Sugar Moiety: The sugar component, in this case, a methoxyoxolan, is attached to the purine base through glycosylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and crystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amino groups can be reduced to form amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield formyl or carboxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound can be used to study nucleic acid interactions and enzyme mechanisms.

Medicine

In medicine, nucleoside analogs like this compound are often used as antiviral or anticancer agents due to their ability to interfere with DNA and RNA synthesis.

Industry

In the industry, such compounds can be used in the production of pharmaceuticals and as research tools in drug development.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol involves its incorporation into nucleic acids, leading to the termination of DNA or RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include DNA polymerases and reverse transcriptases.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nucleoside analogs such as:

    Acyclovir: Used as an antiviral agent.

    Zidovudine: Used in the treatment of HIV.

    Gemcitabine: Used as a chemotherapeutic agent.

Uniqueness

What sets (2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol apart is its specific structure, which may confer unique properties in terms of stability, bioavailability, and efficacy.

Properties

Molecular Formula

C13H20N6O4

Molecular Weight

324.34 g/mol

IUPAC Name

(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol

InChI

InChI=1S/C13H20N6O4/c1-18(2)10-7-11(17-13(14)16-10)19(5-15-7)12-9(22-3)8(21)6(4-20)23-12/h5-6,8-9,12,20-21H,4H2,1-3H3,(H2,14,16,17)/t6-,8+,9?,12-/m1/s1

InChI Key

OXGQUZBFHLBMGI-HRLNAYTHSA-N

Isomeric SMILES

CN(C)C1=NC(=NC2=C1N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)OC)N

Canonical SMILES

CN(C)C1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)OC)N

Origin of Product

United States

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